Cas no 1179-06-2 (1,4-bis(diphenylphosphino)benzene)
1,4-bis(diphenylphosphino)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1,4-bis(diphenylphosphino)benzene
- (4-diphenylphosphanylphenyl)-diphenylphosphane
- PPh2C6H4PPh2
- 1,4-Bis(diphenylphosphanyl)benzene
- 1179-06-2
- SY273441
- CS-0162599
- DTXSID20394615
- D70077
- DB-009457
- CHEMBL69039
- [4-(DIPHENYLPHOSPHANYL)PHENYL]DIPHENYLPHOSPHANE
- MFCD00014082
- Phosphine, 1,4-phenylenebis[diphenyl-
- SCHEMBL1301471
- p-Phenylen-bis(diphenylphosphin)
-
- MDL: MFCD00014082
- Inchi: 1S/C30H24P2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H
- InChI Key: LIMAMKTXDWVDFW-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC(=CC=1)P(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 446.13500
- Monoisotopic Mass: 446.13532476g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 7.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 27.18000
- LogP: 5.20300
1,4-bis(diphenylphosphino)benzene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,4-bis(diphenylphosphino)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SE171-200mg |
1,4-bis(diphenylphosphino)benzene |
1179-06-2 | 98% | 200mg |
286.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SE171-1g |
1,4-bis(diphenylphosphino)benzene |
1179-06-2 | 98% | 1g |
1000.0CNY | 2021-07-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B928492-250mg |
1,4-Bis(diphenylphosphanyl)benzene |
1179-06-2 | 98% | 250mg |
¥286.20 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B928492-1g |
1,4-Bis(diphenylphosphanyl)benzene |
1179-06-2 | 98% | 1g |
¥715.50 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B928492-5g |
1,4-Bis(diphenylphosphanyl)benzene |
1179-06-2 | 98% | 5g |
¥2,501.10 | 2022-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B32505-1g |
1,4-Bis(diphenylphosphanyl)benzene |
1179-06-2 | 98% | 1g |
¥924.0 | 2024-07-16 | |
| Ambeed | A1146428-250mg |
1,4-Bis(diphenylphosphanyl)benzene |
1179-06-2 | 98% | 250mg |
$45.0 | 2024-04-26 | |
| Ambeed | A1146428-1g |
1,4-Bis(diphenylphosphanyl)benzene |
1179-06-2 | 98% | 1g |
$112.0 | 2024-04-26 | |
| Ambeed | A1146428-5g |
1,4-Bis(diphenylphosphanyl)benzene |
1179-06-2 | 98% | 5g |
$396.0 | 2024-04-26 | |
| abcr | AB547725-250 mg |
1,4-Bis(diphenylphosphanyl)benzene, 95%; . |
1179-06-2 | 95% | 250mg |
€126.60 | 2023-06-14 |
1,4-bis(diphenylphosphino)benzene Suppliers
1,4-bis(diphenylphosphino)benzene Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 1,4-bis(diphenylphosphino)benzene
1,4-Bis(diphenylphosphino)benzene (CAS No. 1179-06-2): A Versatile Ligand in Homogeneous Catalysis
1,4-Bis(diphenylphosphino)benzene (CAS No. 1179-06-2), commonly known as dppb, is a widely used bidentate phosphine ligand in homogeneous catalysis. This compound has gained significant attention due to its unique electronic and steric properties, which make it an excellent choice for a variety of catalytic reactions, particularly in the fields of organic synthesis and materials science.
The molecular structure of 1,4-bis(diphenylphosphino)benzene consists of a benzene ring with two diphenylphosphine groups attached at the 1 and 4 positions. This arrangement provides a rigid and planar structure, which is crucial for its effectiveness as a ligand. The phosphine groups are electron-rich and can form strong bonds with transition metals, enhancing the stability and reactivity of the resulting complexes.
In recent years, dppb has been extensively studied for its applications in various catalytic processes. One of the most notable uses is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are essential for the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The use of dppb in these reactions has been shown to improve yields and selectivity, making it a preferred ligand in many industrial and academic settings.
Recent research has also explored the use of 1,4-bis(diphenylphosphino)benzene in asymmetric catalysis. Asymmetric catalysis is a critical area in organic synthesis, aiming to produce enantiomerically pure compounds. Studies have demonstrated that dppb-based catalysts can achieve high enantioselectivity in various reactions, such as the asymmetric hydrogenation of ketones and the asymmetric allylation of aldehydes. These findings have significant implications for the development of new chiral drugs and materials.
Beyond its role in organic synthesis, dppb has found applications in materials science. For example, it has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with potential uses in gas storage, separation, and catalysis. The rigid structure of dppb helps to maintain the stability and porosity of these frameworks, making them suitable for various practical applications.
The synthesis of 1,4-bis(diphenylphosphino)benzene is well-documented in the literature. It can be prepared by reacting diphenylphosphine with 1,4-dibromobenzene in the presence of a base such as potassium tert-butoxide. This reaction proceeds via a nucleophilic substitution mechanism, yielding high purity dppb. The ease of synthesis and availability of starting materials make it an attractive choice for both research and industrial applications.
Safety considerations are an important aspect when handling dppb. While it is not classified as a hazardous material, proper handling procedures should be followed to ensure safety. It is recommended to store dppb under inert conditions to prevent degradation and to use appropriate personal protective equipment (PPE) when handling the compound.
In conclusion, 1,4-bis(diphenylphosphino)benzene (dppb) (CAS No. 1179-06-2) is a versatile ligand with a wide range of applications in homogeneous catalysis. Its unique electronic and steric properties make it an excellent choice for various catalytic processes, including cross-coupling reactions and asymmetric catalysis. Ongoing research continues to expand its utility in both academic and industrial settings, highlighting its importance in modern chemistry.
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